2-(3-Oxabicyclo[5.1.0]octan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(3-Oxabicyclo[510]octan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a complex organic compound featuring a bicyclic structure with an oxirane ring and a boronate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Oxabicyclo[5.1.0]octan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the use of gold(I)-catalyzed tandem reactions. One efficient method includes the 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method allows for the preparation of enantiomerically pure compounds through a series of transformations that include the formation of gold vinyl carbenoid or allene intermediates .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of tandem and sequential reactions are often employed to enhance efficiency and reduce costs and waste . These methods are advantageous for large-scale production due to their ability to streamline multiple reaction steps into a single process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Oxabicyclo[5.1.0]octan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including oxidation, reduction, and substitution. The compound’s reactivity is influenced by the presence of the oxirane ring and the boronate ester, which can participate in different types of chemical transformations.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include gold(I) catalysts, propargylic carboxylates, and glycal-derived 1,6-enynes . Reaction conditions often involve controlled temperatures and the use of specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, the Ferrier rearrangement can yield enantiomerically pure disubstituted oxabicyclo compounds .
Scientific Research Applications
2-(3-Oxabicyclo[5.1.0]octan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: The compound is used in the synthesis of complex organic molecules and natural products.
Biology: It serves as a building block for bioactive compounds with potential therapeutic properties.
Medicine: Research into its derivatives has shown potential anti-tumor and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 2-(3-Oxabicyclo[5.1.0]octan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to undergo various chemical transformations. The oxirane ring and boronate ester play crucial roles in its reactivity, allowing it to participate in tandem and sequential reactions that lead to the formation of complex molecules . The molecular targets and pathways involved in these reactions are influenced by the specific reaction conditions and the nature of the intermediates formed .
Comparison with Similar Compounds
Similar Compounds
8-Oxabicyclo[3.2.1]octane: A structurally related compound with similar reactivity and applications.
11-Oxatricyclo[5.3.1.0]undecane: Another compound with a comparable bicyclic structure and potential biological activities.
Uniqueness
2-(3-Oxabicyclo[5.1.0]octan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific combination of an oxirane ring and a boronate ester. This combination imparts distinct reactivity and makes it a valuable compound for various synthetic and research applications .
Properties
CAS No. |
2489456-39-3 |
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Molecular Formula |
C13H23BO3 |
Molecular Weight |
238.13 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-(3-oxabicyclo[5.1.0]octan-1-yl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H23BO3/c1-11(2)12(3,4)17-14(16-11)13-8-10(13)6-5-7-15-9-13/h10H,5-9H2,1-4H3 |
InChI Key |
AGOFVDCWQURBOW-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C23CC2CCCOC3 |
Origin of Product |
United States |
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